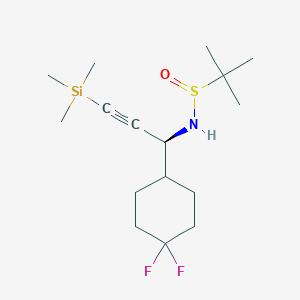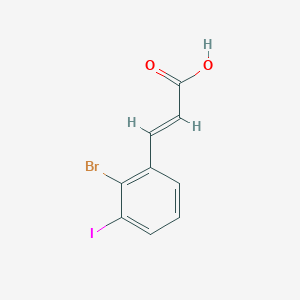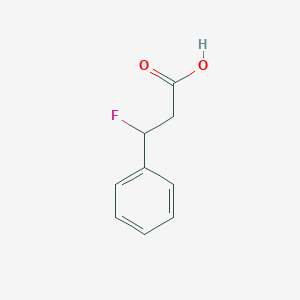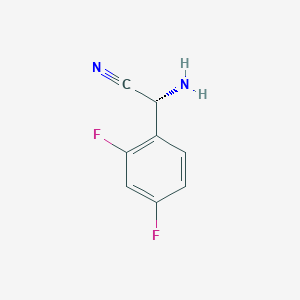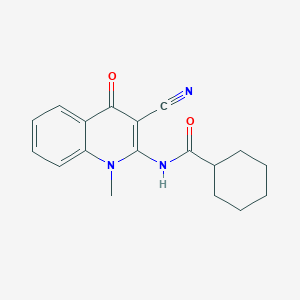
7-(Difluoromethyl)-4-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethyl)-4-fluoroquinoline is a fluorinated quinoline derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The incorporation of fluorine atoms into organic molecules often results in enhanced metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated compounds highly valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-4-fluoroquinoline typically involves the introduction of the difluoromethyl group into the quinoline core. One common method is the difluoromethylation of quinoline derivatives using difluorocarbene reagents. This process can be achieved through various approaches, including electrophilic, nucleophilic, and radical difluoromethylation reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Utilization of fluoroform (CHF3) as a difluoromethylating agent in continuous flow reactors has been explored to achieve high yields and purity .
化学反応の分析
Types of Reactions: 7-(Difluoromethyl)-4-fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
7-(Difluoromethyl)-4-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorescent probes for imaging and detection of biological molecules
Medicine: It has potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer and infectious diseases
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties
作用機序
The mechanism of action of 7-(Difluoromethyl)-4-fluoroquinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This results in modulation of the biological activity of the target molecules .
類似化合物との比較
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.
Fluoroquinolines: Other fluorinated quinoline derivatives with varying substitution patterns and biological properties
Uniqueness: 7-(Difluoromethyl)-4-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its metabolic stability and binding affinity, making it a valuable compound in drug discovery and development .
特性
分子式 |
C10H6F3N |
|---|---|
分子量 |
197.16 g/mol |
IUPAC名 |
7-(difluoromethyl)-4-fluoroquinoline |
InChI |
InChI=1S/C10H6F3N/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-5,10H |
InChIキー |
CRACHKCAEHFVMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



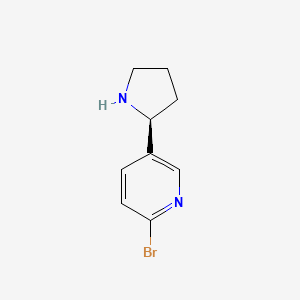
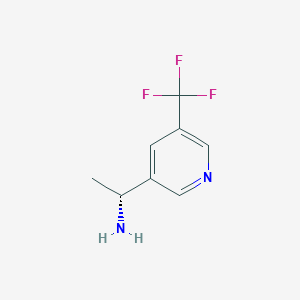
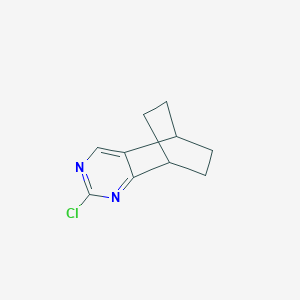
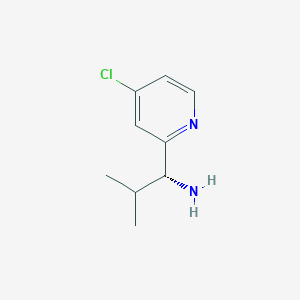
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)
